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molecular formula C10H14N2O2 B592225 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1153949-11-1

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Cat. No. B592225
M. Wt: 194.234
InChI Key: BESFCRTTXQYNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328099B2

Procedure details

tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate (5.0 g, 26 mmol) was dissolved in 4M HCl in dioxane (25.7 mL) and allowed to stir at ambient temperature for 16 hours. The mixture was concentrated to dryness in vacuo, then dissolved in DCM (30.0 mL) and cooled to −10° C. DIPEA (11.6 g, 90.0 mmol) was added followed by ethanesulfonyl chloride (5.0 g, 39 mmol). The resulting mixture was allowed to stir for 7 hours before the mixture was diluted with water and extracted with DCM. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 5-70% EtOAc/heptane). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.7 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].CCN(C(C)C)C(C)C.[CH2:24]([S:26](Cl)(=[O:28])=[O:27])[CH3:25]>Cl.O1CCOCC1.O>[CH2:24]([S:26]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:28])=[O:27])[CH3:25]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
25.7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (30.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
STIRRING
Type
STIRRING
Details
to stir for 7 hours before the mixture
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 5-70% EtOAc/heptane)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CC(C1)=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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